molecular formula C20H18N2O4 B183368 4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one CAS No. 68257-70-5

4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one

Cat. No. B183368
CAS RN: 68257-70-5
M. Wt: 350.4 g/mol
InChI Key: OADBFGDVEVMULZ-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one, also known as Dibenzoylmethane (DBM), is a natural compound found in various plants. DBM has been studied extensively for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.

Scientific Research Applications

DBM has been studied for its potential applications in various scientific fields, including medicine and biochemistry. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies. DBM has also been studied for its potential use as a sunscreen agent, due to its ability to absorb UV radiation.

Mechanism Of Action

The mechanism of action of DBM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of NF-kappaB, a protein that plays a key role in inflammation and cancer. DBM has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.

Biochemical And Physiological Effects

DBM has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. DBM has also been shown to have neuroprotective effects, protecting against damage caused by oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

DBM has several advantages for use in lab experiments, including its low toxicity, stability, and availability. However, it also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several potential future directions for research on DBM. One area of interest is its potential use in the development of new anti-inflammatory and anti-cancer drugs. DBM has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, DBM is a natural compound with promising potential for use in scientific research. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

DBM can be synthesized through a variety of methods, including the reaction of benzoyl chloride with acetone in the presence of sodium hydroxide, the reaction of benzoyl chloride with benzene in the presence of aluminum chloride, or the reaction of benzoyl chloride with benzaldehyde in the presence of sodium hydroxide. The yield of DBM can vary depending on the method used.

properties

CAS RN

68257-70-5

Product Name

4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3-methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one

InChI

InChI=1S/C20H18N2O4/c1-14-20(22(24)25)19(26-21-14)13-17(15-8-4-2-5-9-15)12-18(23)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3

InChI Key

OADBFGDVEVMULZ-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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